1-[2-methyl-4-[[3-(trifluoromethyl)phenyl]methyl]-1H-pyrrol-3-yl]ethanone
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Overview
Description
1-[2-methyl-4-[[3-(trifluoromethyl)phenyl]methyl]-1H-pyrrol-3-yl]ethanone is an organic compound that belongs to the class of pyrroles. Pyrroles are five-membered heterocyclic aromatic compounds with one nitrogen atom. This compound is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a pyrrole ring substituted with a methyl group and an ethanone moiety. The unique structure of this compound makes it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-methyl-4-[[3-(trifluoromethyl)phenyl]methyl]-1H-pyrrol-3-yl]ethanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized via the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.
Formation of the Ethanone Moiety: The ethanone group can be introduced through Friedel-Crafts acylation using acetyl chloride and a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and pressures, as well as advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-[2-methyl-4-[[3-(trifluoromethyl)phenyl]methyl]-1H-pyrrol-3-yl]ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups like halides or hydroxyl groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-[2-methyl-4-[[3-(trifluoromethyl)phenyl]methyl]-1H-pyrrol-3-yl]ethanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism of action of 1-[2-methyl-4-[[3-(trifluoromethyl)phenyl]methyl]-1H-pyrrol-3-yl]ethanone involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and biological context.
Comparison with Similar Compounds
1-[2-methyl-4-phenyl-1H-pyrrol-3-yl]ethanone: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
1-[2-methyl-4-[[4-(trifluoromethyl)phenyl]methyl]-1H-pyrrol-3-yl]ethanone: Similar structure but with the trifluoromethyl group in a different position, leading to variations in reactivity and activity.
Uniqueness: The presence of the trifluoromethyl group in 1-[2-methyl-4-[[3-(trifluoromethyl)phenyl]methyl]-1H-pyrrol-3-yl]ethanone imparts unique chemical properties, such as increased stability and lipophilicity, which can enhance its biological activity and make it a valuable compound for various applications.
Properties
Molecular Formula |
C15H14F3NO |
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Molecular Weight |
281.27 g/mol |
IUPAC Name |
1-[2-methyl-4-[[3-(trifluoromethyl)phenyl]methyl]-1H-pyrrol-3-yl]ethanone |
InChI |
InChI=1S/C15H14F3NO/c1-9-14(10(2)20)12(8-19-9)6-11-4-3-5-13(7-11)15(16,17)18/h3-5,7-8,19H,6H2,1-2H3 |
InChI Key |
MPCQLOCLNPFTRZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CN1)CC2=CC(=CC=C2)C(F)(F)F)C(=O)C |
Origin of Product |
United States |
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